Methyl 4-(N-ethylmethanesulfonamido)benzoate

Building block quality Purity specification Vendor comparison

Medicinal chemistry programs requiring N,N-disubstituted sulfonamide intermediates face irreproducible SAR from analog substitution. CAS 1820704-15-1 offers a precise solution: - **Key differentiators:** Zero H-bond donors (HBD=0) vs. N-H analogs (HBD=1); para-geometry avoids ortho-isomer steric compression (dihedral angle 11.8°). - **Chemoselectivity:** Methyl ester hydrolyzes under standard conditions (LiOH/MeOH) without sulfonamide cleavage. - **Supply:** 98% purity (minimizes regioisomeric contamination); immediate shipping.

Molecular Formula C11H15NO4S
Molecular Weight 257.31
CAS No. 1820704-15-1
Cat. No. B3060146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(N-ethylmethanesulfonamido)benzoate
CAS1820704-15-1
Molecular FormulaC11H15NO4S
Molecular Weight257.31
Structural Identifiers
SMILESCCN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C
InChIInChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-7-5-9(6-8-10)11(13)16-2/h5-8H,4H2,1-3H3
InChIKeyHDMXZNFVDMPATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(N-ethylmethanesulfonamido)benzoate: Para-Substituted Sulfonamido Benzoate Building Block


Methyl 4-(N-ethylmethanesulfonamido)benzoate (CAS 1820704-15-1, MFCD28166390) is a para-substituted benzoate ester bearing an N-ethyl-N-(methylsulfonyl)amino group, with molecular formula C11H15NO4S and molecular weight 257.31 g/mol . It belongs to the class of N,N-disubstituted sulfonamido-benzoate esters, which serve as versatile intermediates in medicinal chemistry—particularly as precursors to sulfonamide-containing kinase inhibitors and hedgehog pathway modulators [1][2]. Commercially, it is supplied at 98% purity by Combi-Blocks (catalog LD-1182) .

Para-sulfonamido benzoate ester intermediate for constructing kinase inhibitors and hedgehog pathway modulators.
N,N-disubstituted sulfonamide scaffold (HBD = 0) designed for permeability-sensitive lead optimization.
Documented in patent precedents for pyrazolopyrimidine kinase and hedgehog programs.

Why Generic Substitution Is Not Advisable Without Comparative Evidence


Para-sulfonamido benzoate esters are not functionally interchangeable. The N-ethyl,N-methylsulfonyl substitution pattern of the target compound contrasts sharply with the N—H sulfonamide in Methyl 4-methanesulfonamidobenzoate (CAS 50790-28-8), the ethanesulfonyl variant in Methyl 4-ethanesulfonamidobenzoate (CAS 544451-83-4), or the ortho-regioisomer Methyl 2-(N-ethylmethanesulfonamido)benzoate (CAS 928708-57-0) [1]. The N-ethyl substituent eliminates the sulfonamide N—H hydrogen bond donor (HBD = 0 vs. HBD = 1 for N—H analogs), altering solubility, permeability, and protein-binding profiles . Furthermore, the para-ester geometry avoids the steric compression between the methoxycarbonyl and sulfonamido groups present in the ortho-isomer—whose crystal structure reveals a distorted tetrahedral sulfur environment and a dihedral angle of 11.8° between the ester and the aromatic ring [1]. These molecular-level differences propagate into divergent reactivity, physicochemical properties, and pharmacophoric compatibility, making generic analog substitution a source of irreproducible results in structure–activity campaigns.

1 N-Ethyl,N-methylsulfonyl (HBD=0) may shift solubility, permeability, and protein binding vs N—H sulfonamide analogs (HBD=1).
2 Ortho-regioisomer steric compression (dihedral 11.8°) alters ester reactivity and solid-state properties; para avoids this hindrance.
3 Ethanesulfonyl or methanesulfonyl N—H analogs differ in MW and LogP, limiting direct SAR comparability without re-validation.

Comparative Evidence vs. Closest Analogs


Purity Differentiation: Para vs. Ortho Isomer from Same Supplier

When sourced from the same supplier (Combi-Blocks), Methyl 4-(N-ethylmethanesulfonamido)benzoate (target, CAS 1820704-15-1, catalog LD-1182) is specified at 98% purity, whereas its ortho-regioisomer Methyl 2-(N-ethylmethanesulfonamido)benzoate (CAS 928708-57-0, catalog LD-1171) is specified at 95% purity . This 3-percentage-point purity differential reduces the maximum possible isomeric impurity burden from 5% to 2%, which is critical in SAR studies where regioisomeric contamination can confound biological assay interpretation.

Purity: Para vs Ortho Isomer
Data to verify
98% vs 95% (same supplier)
Reduces regioisomeric contamination risk in SAR assays.
Analytical method not disclosed; supplier specification only.
Building block quality Purity specification Vendor comparison

Hydrogen Bond Donor Deficiency: N,N-Disubstituted vs. N—H Sulfonamides

The target compound bears a fully N-substituted sulfonamide (N-ethyl, N-aryl), resulting in zero hydrogen bond donor (HBD) count. In contrast, Methyl 4-ethanesulfonamidobenzoate (CAS 544451-83-4) and Methyl 4-methanesulfonamidobenzoate (CAS 50790-28-8) each retain the sulfonamide N—H proton, yielding HBD = 1 . The loss of one H-bond donor is predicted to improve passive membrane permeability, as each H-bond donor increment is associated with approximately a 10-fold decrease in Caco-2 permeability in empirical drug-likeness models.

HBD Count
Class-level inference
HBD = 0 (target) vs HBD = 1 (N—H analogs)
May support permeability-driven scaffold selection.
Predicted from structure; no experimental Caco-2 data.
Physicochemical property Hydrogen bond donor count Permeability

Molecular Weight and Lipophilicity Differentiation from N—H Analogs

The target compound has MW = 257.31 g/mol, compared with 243.28 g/mol for Methyl 4-ethanesulfonamidobenzoate (CAS 544451-83-4) and 229.25 g/mol for Methyl 4-methanesulfonamidobenzoate (CAS 50790-28-8) [1]. The N-ethyl substituent contributes approximately 14 Da (CH2 increment) relative to the N-methylmethanesulfonamido variant (which would be MW ~243). The predicted LogP for Methyl 4-ethanesulfonamidobenzoate is 1.1 [2]; the target compound, with an additional N-ethyl group and one fewer H-bond donor, is expected to exhibit a higher LogP (estimated ~1.5–1.8 based on fragment addition models).

Molecular Weight & LogP
Context-dependent
MW 257 vs 243/229; est. LogP ~1.6 vs 1.1
Property shift relevant for library design and solubility profiling.
LogP predicted; no experimental measurement located.
Molecular weight Lipophilicity Physicochemical differentiation

Regioisomeric Geometry: Para Avoids Ortho Steric Compression

Single-crystal X-ray diffraction of the ortho-isomer Methyl 2-(N-ethylmethanesulfonamido)benzoate reveals a distorted tetrahedral geometry around sulfur (bond angles: O1—S1—O2 = 119.88°, O1—S1—N1 = 107.29°, O2—S1—N1 = 107.34°) and a methoxycarbonyl group oriented at a dihedral angle of 11.8(2)° relative to the benzene ring, indicating steric compression between the ortho-ester and ortho-sulfonamido substituents [1]. In the para-isomer, these two groups are separated by the full width of the aromatic ring, eliminating this steric clash. Additionally, the ortho-isomer packs in the triclinic space group P1 with centrosymmetric C—H···O hydrogen-bonded dimers [1]; the para-isomer is expected to adopt a different packing motif due to the altered substitution geometry, which may affect solubility and melting behavior.

Regioisomeric Geometry
Cross-study comparable
Para dihedral ~0° (predicted); ortho 11.8° (measured)
Reduced steric hindrance may support cleaner ester reactivity.
Ortho crystal structure at 296 K; para values predicted.
Crystal structure Regioisomer geometry Steric effect

Patent Scaffold Relevance in Hedgehog and Kinase Inhibitors

The sulfonamido-benzoate motif is explicitly claimed in patent families targeting the Hedgehog signaling pathway (US20060063779A1) [1] and as intermediates in pyrazolopyrimidine kinase inhibitor synthesis (WO2019029629A1) [2]. Specifically, Methyl 4-ethanesulfonamidobenzoate (CAS 544451-83-4) is a documented synthetic intermediate in WO2019029629A1, with its hydrolysis to 4-(ethylsulfonamido)benzoic acid described in Paragraphs 00102–00106 . The N-ethyl,N-methylsulfonyl variant (target compound) represents a logical extension of this scaffold, providing an additional N-alkylation site not present in the N—H analog, which can be exploited for further diversification in parallel synthesis.

Patent Scaffold Relevance
Supporting evidence
Cited in kinase/hedgehog patent families via structural analogy
Supports access to N-substituted analogs not obtainable from N—H parent.
No direct patent citation for target compound; class assignment inferred.
Kinase inhibitor scaffold Hedgehog pathway Patent analysis

Recommended Application Scenarios Based on Comparative Evidence


Kinase Inhibitor Lead Optimization Requiring Low-HBD Scaffolds

In kinase drug discovery programs where reducing hydrogen bond donor count is a key design objective (e.g., for improving CNS penetration or reducing efflux transporter recognition), the N-ethyl,N-methylsulfonyl substitution pattern (HBD = 0) offers a distinct advantage over the N—H sulfonamide analogs (HBD = 1) . The para-sulfonamido benzoate scaffold has established precedent in pyrazolopyrimidine-based kinase inhibitor patents, where the ester group serves as a synthetic handle for amide coupling or hydrolysis to the carboxylic acid for further diversification [1]. The 98% purity specification reduces the risk of regioisomeric contamination that could mislead kinase selectivity profiling.

Parallel Library Synthesis Using the Ester as Diversification Anchor

The methyl ester at the para position serves as a robust anchor point for amide library generation via direct aminolysis or hydrolysis–coupling sequences. The para-geometry avoids the steric hindrance documented for the ortho-isomer (dihedral angle 11.8° between ester and ring) [2], enabling cleaner and higher-yielding transformations. The N-ethyl,N-methylsulfonyl group remains inert under standard ester hydrolysis conditions (e.g., LiOH/MeOH or NaOH/MeOH, as demonstrated for the ethanesulfonamido analog ), allowing chemoselective manipulation of the ester without sulfonamide cleavage. This orthogonal reactivity is valuable for constructing focused libraries where the sulfonamide moiety is intended as a conserved pharmacophoric element.

Hedgehog Pathway Inhibitor Fragment Development

Sulfonamido-benzoate derivatives are documented intermediates in hedgehog signaling inhibitor patents, where the benzoate moiety engages the Smoothened receptor binding pocket [1]. The N-ethyl,N-methylsulfonyl variant provides a fragment-sized starting point (MW = 257) with zero H-bond donors, a property profile conducive to fragment-based drug discovery—particularly for targets where ligand efficiency is prioritized and H-bond donor-mediated desolvation penalties must be minimized.

Regioisomer-Controlled SAR: ortho- vs. para-Substitution Effects

When paired with its ortho-isomer (Methyl 2-(N-ethylmethanesulfonamido)benzoate, CAS 928708-57-0, 95% purity), the 98%-pure para-isomer enables well-controlled regioisomeric SAR studies [2]. The documented crystal structure of the ortho-isomer [2] provides a structural baseline for interpreting differential biological activity arising from regioisomeric geometry—particularly relevant when the sulfonamido-benzoate motif occupies a binding pocket sensitive to substituent orientation (e.g., the S3 pocket of cathepsin S, where sulfonamide P3 substituents modulate potency and selectivity [3]).

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Zero H-bond donor sulfonamide scaffold
Permeability improvement vs N—H analogs
Parallel library synthesis
Para-ester geometry, steric access
Cleaner aminolysis or hydrolysis yields
Hedgehog pathway fragment development
Fragment-sized, low HBD scaffold
Ligand efficiency and desolvation penalty review
Regioisomer-controlled SAR studies
High-purity para vs ortho comparison
Structural baseline for binding orientation interpretation
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